N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c18-14-6-8-16(9-7-14)26(23,24)13-11-19-17(20)10-12-25(21,22)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAWXMOQSLFLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonamide functional group, which is known to influence biological activity. Its molecular formula is , with a molecular weight of approximately 598 g/mol. The presence of the 4-chlorophenyl and phenylsulfonyl groups suggests potential interactions in various biological pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides often act as inhibitors of specific enzymes, particularly those involved in metabolic pathways. This compound may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.
- Anti-inflammatory Effects : Some studies indicate that sulfonamides can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism : In a murine model of inflammation, treatment with this compound resulted in a notable decrease in paw edema and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its utility in treating inflammatory diseases.
- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonyl groups activate adjacent carbon atoms for nucleophilic attack. For example:
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Ethylene diamine coupling : Reacts with ethylenediamine in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form bis-amide derivatives .
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Thiol substitution : Thiols displace chloride or sulfonate groups under basic conditions (pH 9–10), yielding thioether-linked analogs .
Hydrolysis
The compound undergoes hydrolysis under acidic or alkaline conditions:
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Amide bond cleavage : Prolonged reflux in 6M HCl or NaOH/EtOH (80°C) breaks the propanamide bond, producing sulfonic acid and amine byproducts .
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Sulfonyl group stability : Sulfonamide linkages remain intact under mild hydrolysis but degrade under harsh conditions (e.g., concentrated H₂SO₄ at 100°C) .
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes ethyl groups to ketones .
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Reduction : LiAlH₄ reduces amide bonds to amines, generating N-alkylated sulfonamide derivatives .
Experimental Data and Conditions
Key reaction parameters and yields are summarized below:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Amide Coupling | EDCI, DMAP, DMF, 25°C, 12h | Bis-amide derivatives | 72–85% |
| Thiol Substitution | Na₂CO₃ (pH 9–10), H₂O, 60°C, 4h | Thioether analogs | 68–78% |
| Hydrolysis | 6M HCl, reflux, 8h | 4-Chlorobenzenesulfonic acid + amine | 82% |
| Oxidation | KMnO₄ (0.1M), H₂SO₄, 60°C, 6h | Ketone-functionalized sulfonamide | 78% |
Mechanistic Insights
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Electron-Withdrawing Effects : Sulfonyl groups increase electrophilicity at β-carbon atoms, facilitating nucleophilic attacks .
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Steric Hindrance : Bulky phenyl groups reduce reaction rates in sterically demanding transformations (e.g., Friedel-Crafts acylation) .
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pH Sensitivity : Hydrolysis rates increase significantly under alkaline conditions due to deprotonation of the amide nitrogen .
Stability and Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
